![molecular formula C10H19ClN2O B1471571 (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride CAS No. 2204587-46-0](/img/structure/B1471571.png)
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride
Overview
Description
3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride (3-APCP) is a synthetic compound that has been used in a variety of scientific research applications. 3-APCP is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study GABA-related processes in laboratory experiments. It has been used as a tool to study the effects of GABAergic compounds on the central nervous system, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of GABAergic compounds on the central nervous system, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has also been used to study the effects of GABAergic compounds on the cardiovascular system, as well as its potential therapeutic applications in the treatment of cardiovascular diseases.
Mechanism of Action
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride acts as an agonist at GABA-A receptors, which are the primary sites of action for GABAergic compounds. It binds to the GABA-A receptor and activates the receptor, resulting in the opening of chloride channels and the influx of chloride ions into the cell. This leads to hyperpolarization of the cell membrane, which in turn leads to an inhibitory effect on the cells.
Biochemical and Physiological Effects
The effects of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride on the central nervous system are mediated by its agonist activity at GABA-A receptors. The activation of these receptors results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This can lead to a variety of physiological effects, including sedation, anxiolysis, and anticonvulsant activity.
Advantages and Limitations for Lab Experiments
The main advantage of using (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in laboratory experiments is that it is a synthetic compound that can be synthesized from readily available starting materials. This makes it relatively easy and inexpensive to obtain. Additionally, it has a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABAergic compounds on the central nervous system.
However, there are also some limitations to using (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in laboratory experiments. For example, it has a relatively short half-life, meaning that it is not suitable for long-term experiments. Additionally, it is not approved for human use, so its safety and efficacy in humans cannot be guaranteed.
Future Directions
There are a number of potential future directions for the use of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in scientific research. These include further studies on its effects on the central nervous system and its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research could be done on its effects on the cardiovascular system, as well as its potential therapeutic applications in the treatment of cardiovascular diseases. Finally, further research could be done on its use as a tool to study the effects of GABAergic compounds on other systems in the body, such as the immune system.
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-cyclopentylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWYVUSBJSQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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